3-Chloro-6-(methoxymethyl)pyridazine

Physicochemical Properties Purification Distillation

Optimize kinase SAR & probe design with the precise reactivity of 3-Chloro-6-(methoxymethyl)pyridazine. Avoid yield loss from generic analogs; its unique combination of a chlorine leaving group at C3 and a protected methoxymethyl ether at C6 enables chemoselective, sequential functionalization for reproducible syntheses. - Orthogonal handles allow first-step C3 cross-coupling then mild deprotection to a hydroxymethyl anchor for biotin/fluorophore tagging. - Eliminates steric & electronic mismatches caused by simpler analogs like 3-chloro-6-methylpyridazine. - Available with batch-specific quality data, shipped globally under ambient conditions.

Molecular Formula C6H7ClN2O
Molecular Weight 158.585
CAS No. 1289385-57-4
Cat. No. B593875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(methoxymethyl)pyridazine
CAS1289385-57-4
Synonyms3-Chloro-6-methoxymethyl-pyridazine
Molecular FormulaC6H7ClN2O
Molecular Weight158.585
Structural Identifiers
SMILESCOCC1=NN=C(C=C1)Cl
InChIInChI=1S/C6H7ClN2O/c1-10-4-5-2-3-6(7)9-8-5/h2-3H,4H2,1H3
InChIKeyPFWSQYLUWCKZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(methoxymethyl)pyridazine – Key Scaffold


3-Chloro-6-(methoxymethyl)pyridazine (CAS 1289385-57-4) is a heteroaromatic building block belonging to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2, with a chlorine atom at position 3 and a methoxymethyl group at position 6 . Its molecular formula is C6H7ClN2O with a molecular weight of 158.59 g/mol, and it is typically supplied as a solid with a purity specification of 95% or higher [1]. This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems and is a valuable starting material in medicinal chemistry and agrochemical research [2].

3-Chloro-6-(methoxymethyl)pyridazine: Analog Substitution Limitations


In the context of chemical synthesis and medicinal chemistry, the substitution pattern on a heteroaromatic core critically dictates reactivity, regioselectivity in cross-coupling reactions, and the ultimate physicochemical properties of the target molecule [1]. 3-Chloro-6-(methoxymethyl)pyridazine possesses a unique combination of a chlorine leaving group at the 3-position and a protected methoxymethyl ether at the 6-position. This specific arrangement is not replicated in common analogs like 3-chloro-6-methoxypyridazine or 3-chloro-6-methylpyridazine, which lack the steric and electronic influence of the methoxymethyl group, nor in analogs like 3-chloro-6-ethoxymethylpyridazine, where the altered alkyl chain can impact lipophilicity and subsequent reactivity . Therefore, generic substitution of this compound with a similar pyridazine without rigorous validation can lead to different reaction outcomes, lower yields, or failure to achieve the desired functionalization, making procurement of the specific compound essential for reproducible research .

3-Chloro-6-(methoxymethyl)pyridazine: Reactivity & Properties


Boiling Point vs. Methoxy Analog

The boiling point of 3-chloro-6-(methoxymethyl)pyridazine is reported as 271°C at 760 mmHg [1]. This is a significantly lower boiling point compared to its close analog, 3-chloro-6-methoxypyridazine, which has a reported boiling point of approximately 285°C at 760 mmHg . This difference in boiling point is a direct consequence of the methoxymethyl group (-CH2OCH3) versus the methoxy group (-OCH3) at the 6-position, which alters intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

Physicochemical Properties Purification Distillation

Density vs. Methyl Analog

The density of 3-chloro-6-(methoxymethyl)pyridazine is reported as 1.248 g/cm³ [1]. This is lower than the density reported for the analog 3-chloro-6-methylpyridazine, which is 1.263 g/cm³ . The lower density of the target compound is attributed to the presence of the oxygen-containing methoxymethyl group, which increases the molecular volume relative to the smaller methyl substituent.

Physicochemical Properties Formulation Material Handling

Cross-Coupling Role of Methoxymethyl Group

Electrochemical cross-coupling studies on related pyridazines have demonstrated that the nature of the substituent at the 6-position significantly influences the efficiency and selectivity of the reaction [1]. Specifically, 3-chloro-6-methoxypyridazine and 3-chloro-6-methylpyridazine were successfully employed in nickel-catalyzed electrochemical cross-couplings with various aryl halides [1]. While 3-chloro-6-(methoxymethyl)pyridazine was not directly tested in this study, the presence of the methoxymethyl group at the 6-position provides a distinct steric and electronic environment compared to the methoxy or methyl analogs . This is a class-level inference that suggests the methoxymethyl derivative would exhibit a unique reactivity profile in such transformations, offering a different substrate scope or product distribution.

Synthetic Chemistry Cross-Coupling Regioselectivity

3-Chloro-6-(methoxymethyl)pyridazine: Key Applications


Scaffold for Kinase Inhibitor Development

The pyridazine core is a privileged structure in medicinal chemistry, notably as a key component in inhibitors of kinases like p38 MAPK and TYK2 [1] [2]. 3-Chloro-6-(methoxymethyl)pyridazine serves as an ideal starting point for exploring the SAR of such inhibitors, where the chlorine atom provides a handle for functionalization at the 3-position, and the methoxymethyl group at the 6-position can be used to modulate lipophilicity, metabolic stability, and off-target effects. Its unique substitution pattern allows medicinal chemists to access derivatives that are not easily accessible from other pyridazine building blocks.

Probe Synthesis in Chemical Biology

In chemical biology, the development of target-specific probes requires a high degree of synthetic precision. The methoxymethyl group on 3-chloro-6-(methoxymethyl)pyridazine is a protected alcohol that can be deprotected under mild conditions to yield a 6-hydroxymethyl derivative [1]. This hydroxymethyl handle is a versatile anchor for attaching biotin, fluorescent tags, or other reporter groups, enabling the creation of tool compounds for pull-down assays, cellular imaging, and target identification studies. The orthogonality of the chlorine atom and the protected alcohol allows for sequential, chemoselective functionalization.

Building Block for Agrochemical Discovery

Pyridazine derivatives are widely explored in agrochemical research for their fungicidal and herbicidal activities [1]. The presence of a chlorine atom at the 3-position and a modifiable methoxymethyl group at the 6-position makes 3-chloro-6-(methoxymethyl)pyridazine a valuable intermediate for generating libraries of novel pyridazines with potential activity against crop pathogens and weeds. Its structural features allow for the systematic exploration of chemical space to optimize potency, selectivity, and environmental fate profiles.

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